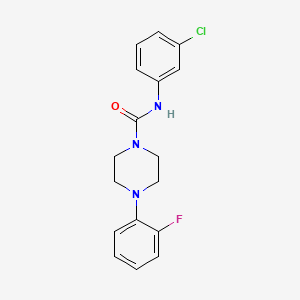

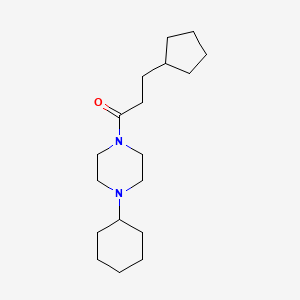

![molecular formula C16H13FN4O2S B5877268 N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)

N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of related compounds involves reactions between amino-thiadiazoles and isocyanates or benzoyl compounds. For instance, compounds have been synthesized by reacting 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole with different isocyanates, resulting in substances with good fungicidal activity (Shi, 2011). Such methods highlight the versatility and reactivity of thiadiazole compounds, suggesting that the synthesis of N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea would likely involve a similar strategic approach.

Molecular Structure Analysis

Crystal structure analyses of similar compounds reveal that the thiadiazole and phenyl rings tend to adopt nearly coplanar orientations due to intramolecular hydrogen bonding, contributing to their stability and reactivity (Li et al., 2008). Such configurations may influence the molecular interactions and biological activity of these compounds, providing insight into the structural dynamics of N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea.

Chemical Reactions and Properties

The chemical reactivity of thiadiazole derivatives often involves interactions with nucleophiles, leading to a range of biological activities. For example, some thiadiazole ureas exhibit significant fungicidal and plant-growth regulating activities (Wang Yan-gang, 2008). This suggests that N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea might also engage in similar chemical reactions, contributing to its potential biological efficacy.

Physical Properties Analysis

While specific data on N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is not available, related compounds demonstrate moderate solubility and stability, features important for their biological application and material science uses (Zhang et al., 2017). These properties are influenced by the compound’s molecular structure, particularly the presence of functional groups like methoxy or fluoro substituents.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including ureas, are characterized by their reactivity towards various organic and inorganic reagents. This reactivity is often utilized in the synthesis of more complex molecules with desirable biological activities. For example, the interaction of thiadiazole derivatives with other chemicals can lead to compounds with anticancer and fungicidal properties (Xie et al., 2015).

properties

IUPAC Name |

1-(4-fluorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2S/c1-23-13-4-2-3-10(9-13)14-20-21-16(24-14)19-15(22)18-12-7-5-11(17)6-8-12/h2-9H,1H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTKNWWDFYFSJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-3-[(2Z)-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

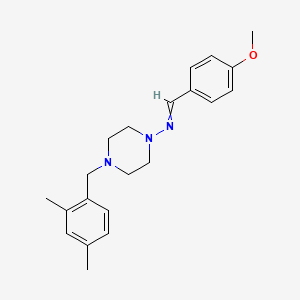

![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)

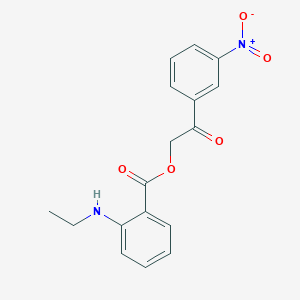

![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)

![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)

![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)

![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)